6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
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Description
6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H14N2O5 and its molecular weight is 350.33. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization
- Dopamine D1 Receptor Agonist : A compound closely related to 6-nitro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has been identified as an oxygen bioisostere of a potent dopamine D1-selective full agonist. It exhibited high affinity for porcine D1-like receptors and full intrinsic activity at cloned human dopamine D1 receptors, but lower affinity at dopamine D2-like receptors. This highlights its potential in targeting specific dopamine receptor subtypes (Cueva et al., 2006).
Chemical Synthesis and Heterocyclic Molecule Formation
- Synthesis of Biologically Interesting Compounds : This compound is integral in the synthesis of biologically interesting azidylated 3,4-dihydroquinolin-2(1H)-ones, achieved under mild, metal-free conditions. It involves a cascade three-component haloazidation process, useful in constructing complex heterocyclic molecules with potential biological applications (Wang et al., 2016).
Exploration of Mutagenic Properties
- Clastogenicity and Mutagenicity : A structurally similar compound, 4-Nitroquinoline 1-oxide, used in genotoxicity assays for its mutagenic and carcinogenic properties, provides insight into the potential clastogenicity and mutagenic properties of compounds in this class. It highlights the importance of understanding the genotoxic potential of similar nitro-substituted heterocyclic compounds (Brüsehafer et al., 2015).
Catalytic Applications
- Enantioselective Catalysis : Coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which is structurally related to the compound of interest, have been synthesized and tested for enantioselective catalysis in reactions like nitroaldol and Michael addition. This suggests potential uses of related compounds in asymmetric synthesis and catalysis (Jansa et al., 2007).
Applications in Organic Synthesis
- Regioselective Nitration : A study on the regioselective nitration of tetrahydroquinolines, which shares a structural component with the compound , helps in understanding the chemical behavior under various conditions. This knowledge is crucial for designing specific synthetic routes for similar compounds (Cordeiro et al., 2011).
Potential in Material Science
- Electrochemical Sensing Platforms : The compound's relative, 4-Nitroquinoline N-oxide, has been used in the development of nanocomposite-modified electrodes for the detection of oxidative stress biomarkers. This indicates potential applications of similar compounds in the development of novel materials for biosensing and diagnostic purposes (Muthumariyappan et al., 2019).
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c22-18(20-8-7-12-3-1-2-4-13(12)11-20)16-10-14-9-15(21(24)25)5-6-17(14)26-19(16)23/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKLSEVFHPGWDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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